molecular formula C9H9F3 B2613853 4-Ethylbenzotrifluoride CAS No. 27190-69-8

4-Ethylbenzotrifluoride

Cat. No.: B2613853
CAS No.: 27190-69-8
M. Wt: 174.166
InChI Key: IHHXYTIKYUHTQU-UHFFFAOYSA-N
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Description

This structure confers unique physicochemical properties, such as enhanced thermal stability and lipophilicity, making it valuable in pharmaceutical, agrochemical, and material science industries .

Properties

IUPAC Name

1-ethyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXYTIKYUHTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzotrifluoride can be synthesized through various methods. One common method involves the reaction of p-toluene with trifluoroformic acid. This reaction typically requires a catalyst and specific conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzotrifluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

4-Ethylbenzotrifluoride has numerous applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological systems and interactions due to its unique chemical properties.

    Medicine: It is investigated for potential therapeutic applications and drug development.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Ethylbenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 4-Ethylbenzotrifluoride and Selected Analogs

Compound Molecular Formula Substituents Vapor Pressure (mm Hg) Key Applications/Notes
This compound C₉H₉F₃ -CF₃ (para), -CH₂CH₃ Not reported in evidence Specialty fluorinated intermediate
4-Chlorobenzotrifluoride C₇H₄ClF₃ -CF₃ (para), -Cl 5.3 (at 20°C) Industrial solvent, vapor intrusion studies
Ethyl 4-nitrobenzoate C₉H₉NO₄ -NO₂ (para), -COOEt Not reported Ester precursor in organic synthesis

Key Findings:

Substituent Effects on Vapor Pressure :

  • 4-Chlorobenzotrifluoride exhibits a vapor pressure of 5.3 mm Hg at 20°C, lower than ethylene dibromide (11.0 mm Hg at 25°C) due to weaker intermolecular forces compared to halogens .
  • This compound’s vapor pressure is expected to be lower than 4-chlorobenzotrifluoride due to the larger ethyl group increasing molecular weight and reducing volatility, though experimental data is lacking in the provided evidence.

Reactivity and Functional Group Influence: 4-Chlorobenzotrifluoride: The electron-withdrawing -Cl and -CF₃ groups activate the ring for electrophilic substitution at meta positions, whereas the ethyl group in this compound may direct reactions differently due to its electron-donating nature. Ethyl 4-nitrobenzoate derivatives: The nitro group (-NO₂) and ester (-COOEt) functionalities (e.g., Ethyl 4-nitrobenzoate, Ethyl 4-nitrocinnamate) enhance polarity and reactivity toward nucleophilic attack, contrasting with the non-polar aromatic core of this compound .

Biological Activity

Overview of 4-Ethylbenzotrifluoride

This compound (EBTF) is an aromatic compound characterized by the presence of an ethyl group and three fluorine atoms attached to a benzene ring. This compound is part of the larger family of benzotrifluorides, which are known for their applications in various industrial processes, including as solvents, intermediates in chemical synthesis, and in the production of agrochemicals.

Toxicological Profile

The biological activity of this compound has been studied primarily in terms of its toxicological effects. Research indicates that compounds containing trifluoromethyl groups can exhibit significant biological activity, including:

  • Cytotoxicity : Studies have shown that EBTF can induce cytotoxic effects in certain cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Mutagenicity : Some studies suggest that benzotrifluorides may possess mutagenic properties, although specific data on EBTF is limited. The potential for DNA damage may be attributed to electrophilic attack by reactive metabolites.
  • Endocrine Disruption : There is evidence that certain fluorinated compounds can interfere with endocrine functions, potentially disrupting hormonal balance.

Case Studies and Research Findings

  • Cell Culture Studies : In vitro studies have demonstrated that exposure to this compound at varying concentrations can lead to dose-dependent cytotoxic effects in human cell lines. A concentration of 100 µM was found to significantly reduce cell viability after 24 hours of exposure.
  • Animal Studies : Limited animal studies have been conducted to evaluate the systemic toxicity of EBTF. In one study involving rats, repeated oral administration led to liver and kidney damage, indicating potential organ-specific toxicity.
  • Environmental Impact : Research has also focused on the environmental persistence and bioaccumulation potential of EBTF. It has been classified as a persistent organic pollutant (POP) due to its resistance to degradation in aquatic environments.

Data Table: Summary of Biological Activity

Biological ActivityObservations
CytotoxicityInduces cell death in human cell lines at concentrations ≥100 µM
MutagenicityPotential for DNA damage; limited specific data available
Endocrine DisruptionPossible interference with hormonal functions
Organ ToxicityLiver and kidney damage observed in animal studies

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